2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide
Description
The compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide features a pyrazole core substituted with bromo (Br), methyl (Me), and nitro (NO₂) groups at positions 4, 5, and 3, respectively. The acetamide moiety is linked to a 4-chloro-2-(phenylcarbonyl)phenyl group, introducing a ketone functionality.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4O4/c1-11-17(20)19(25(28)29)23-24(11)10-16(26)22-15-8-7-13(21)9-14(15)18(27)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDMBVUMHQBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359830 | |
| Record name | ST009205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6075-99-6 | |
| Record name | ST009205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-bromo-3-nitroacetophenone, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Substitution reactions: The methyl and nitro groups are introduced through electrophilic aromatic substitution reactions.
Acetamide formation: The acetamide moiety is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base.
Final coupling: The final compound is obtained by coupling the pyrazole derivative with 4-chloro-2-(phenylcarbonyl)phenylamine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking experiments.
Comparison with Similar Compounds
Key Observations:
- Aromatic Complexity : The phenylcarbonyl group in the target compound introduces a planar ketone, which may improve stacking interactions compared to simpler halogenated phenyls in .
- Synthesis: The target likely follows a route similar to , involving acylation of a 5-amino-pyrazole intermediate.
Key Observations:
- Nitro Group : Unique to the target compound, the nitro group may confer redox activity, enabling interactions with cellular reductases or oxidative stress pathways.
- Halogen Effects : The 4-bromo substituent in the target and enhances lipophilicity and halogen bonding, critical for target engagement.
Crystallographic and Spectroscopic Data
- Crystallography : Compounds like and exhibit dihedral angles between aromatic rings (30.7° and 54.6°, respectively), influencing molecular planarity and crystal packing . The target’s phenylcarbonyl group may further distort planarity, affecting solubility.
- Hydrogen Bonding : Strong N–H⋯O bonds in stabilize crystal structures, while the target’s ketone may participate in similar interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Step 1 : Bromination and nitration of the pyrazole core under controlled acidic conditions.
- Step 2 : Coupling the pyrazole intermediate with a chloro-acetamide derivative using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
- Step 3 : Final purification via column chromatography or recrystallization.
Critical parameters include maintaining anhydrous conditions and optimizing reaction temperatures (60–80°C) to minimize side reactions.
Q. How is structural identity and purity confirmed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole protons at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical m/z).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., nitro groups at ~1520 cm⁻¹, amide C=O at ~1680 cm⁻¹).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
Q. What techniques are optimal for monitoring reaction intermediates during synthesis?
- Methodological Answer :
- TLC : Spot aliquots at 30-minute intervals; use ethyl acetate/hexane (3:7) as the mobile phase.
- HPLC : Quantify intermediate purity with a C18 column and acetonitrile/water gradient.
- Quenching and Analysis : Quench reaction aliquots with ice-cold water, extract with dichloromethane, and analyze via NMR or MS.
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.
- Refinement : Refine with SHELXL using anisotropic displacement parameters. Address twinning with TWIN/BASF commands.
- Validation : Verify using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Q. How to resolve discrepancies between experimental and theoretical spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign coupling networks.
- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using Gaussian 16).
- Purity Reassessment : Re-purify via preparative HPLC if MS shows adducts or impurities .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromo with chloro or methoxy groups) and assess bioactivity.
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (MIC determination).
- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2 or EGFR).
- Data Correlation : Statistically link structural features (e.g., nitro group position) to activity trends using multivariate analysis.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
